dimethyl 4-(2,4-dichlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate -

dimethyl 4-(2,4-dichlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate

Catalog Number: EVT-3812105
CAS Number:
Molecular Formula: C16H15Cl2NO4
Molecular Weight: 356.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Although the specific synthesis of this compound is not detailed in the provided abstracts, it can likely be synthesized using a modified Hantzsch reaction, a widely employed method for DHP synthesis [, , , ]. This reaction typically involves a one-pot condensation of an aldehyde, a β-ketoester (like methyl acetoacetate), and an amine source (like ammonium acetate or methyl 3-aminocrotonate) [, , , ].

Molecular Structure Analysis

The molecular structure of this compound would share common features with other DHPs. It would likely exhibit a boat conformation for the dihydropyridine ring, with the 2,4-dichlorophenyl ring potentially positioned perpendicular to it []. This conformation, along with the nature and position of substituents, can significantly influence the interactions with biological targets, as seen with the varied activity of DHP isomers [, ].

Mechanism of Action

Although a specific mechanism of action cannot be definitively stated without further research, given its structural similarity to other DHPs, dimethyl 4-(2,4-dichlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate might act as a calcium channel antagonist (or blocker) [, , , , , , ]. Calcium channel antagonists inhibit the influx of calcium ions into cells through voltage-gated calcium channels. This inhibition can lead to various physiological effects, including vasodilation, which is often associated with antihypertensive activity [, , , , , ].

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would influence its potential applications and behavior in biological systems. Based on its structure, it is likely to be lipophilic, as suggested by the lipophilic nature of similar DHPs [, , , , , ]. This lipophilicity could impact its solubility, membrane permeability, and distribution within the body. Experimental determination of its partition coefficient (log P) would provide a quantitative measure of its lipophilicity. Other important physicochemical properties to investigate would include its melting point, boiling point, and spectroscopic characteristics.

Applications

Given the potential for calcium channel antagonist activity, this compound might find applications in research areas exploring cardiovascular disease models [, , , , , , ]. Its potential as a vasodilator could be investigated in models of hypertension, stroke, or other conditions where blood flow is compromised. Additionally, its effects on smooth muscle contraction and relaxation could be studied in various organ systems.

Nifedipine

Compound Description: Nifedipine, chemically known as dimethyl 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate, is a prominent calcium channel blocker. Its therapeutic applications primarily target conditions like hypertension and angina pectoris. []

Bis(2-cyanoethyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Compound Description: This compound is a nifedipine analog investigated for its calcium channel blocking potential. During saponification experiments, it yielded several unexpected degradation products. []

Felodipine

Compound Description: Felodipine, chemically described as ethyl methyl 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, is a widely used calcium channel blocker. Its therapeutic use is primarily directed toward treating hypertension and angina due to its calcium antagonist properties. []

3,5-pyridinedicarboxylic acid-4-(2,3-dichlorophenyl)-2,6-dimethyl-3-ethyl-5-methyl ester

Compound Description: This compound is a documented impurity found in bulk drug preparations of felodipine. []

3,5-Pyridinedicarboxylic acid-4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-dimethyl ester

Compound Description: This compound is another identified impurity present in bulk drug formulations of felodipine. []

3,5-Pyridinedicarboxylic acid-4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-diethyl ester

Compound Description: This is yet another impurity detected in bulk drug preparations of felodipine. []

3-(2-Hydroxyethyl) 5-methyl 1,4-dihydro-2,6-dimethyl-4-(2,3-dichlorophenyl)-3,5-pyridinedicarboxylate

Compound Description: This compound served as a precursor in the synthesis of a felodipine derivative coupled to a dihydropyridine-pyridinium salt redox chemical delivery system. []

3-[2-[[(1-Methyl-1,4-dihydropyrid-3-yl)carbonyl]oxy]ethyl]-5-methyl 1,4-dihydro-2,6-dimethyl-4-(2,3-dichlorophenyl)-3,5-pyridinedicarboxylate (Felodipine-CDS)

Compound Description: This felodipine derivative incorporates a dihydropyridine-pyridinium salt redox chemical delivery system. This modification aims to improve the drug's delivery and therapeutic efficacy. []

Dialkyl 1,4-dihydro-2,6-dimethyl-4-(pyridinyl)-3,5-pyridinedicarboxylates

Compound Description: This series of compounds, explored for their calcium channel antagonist activity, revealed the bioisosteric relationship between a 4-(pyridinyl) substituent and the more traditional 4-(nitrophenyl) substituent in 1,4-dihydropyridine antagonists. []

Properties

Product Name

dimethyl 4-(2,4-dichlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate

IUPAC Name

dimethyl 4-(2,4-dichlorophenyl)-1-methyl-4H-pyridine-3,5-dicarboxylate

Molecular Formula

C16H15Cl2NO4

Molecular Weight

356.2 g/mol

InChI

InChI=1S/C16H15Cl2NO4/c1-19-7-11(15(20)22-2)14(12(8-19)16(21)23-3)10-5-4-9(17)6-13(10)18/h4-8,14H,1-3H3

InChI Key

FAXHQRQOBHCUOL-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(C(=C1)C(=O)OC)C2=C(C=C(C=C2)Cl)Cl)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.